N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is a compound with notable chemical and biological significance. This molecule combines the structural elements of tetrahydroquinoline and benzamide, offering unique properties that have been explored in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide typically involves multiple reaction steps. One common approach starts with the preparation of 1,2,3,4-tetrahydroquinoline, followed by its sulfonylation using ethanesulfonyl chloride under basic conditions. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form the final product.
Industrial Production Methods: : Industrial production may involve similar steps but scaled up and optimized for efficiency and yield. Key factors include controlling reaction temperature, pressure, and solvent choice to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially at the tetrahydroquinoline ring.
Reduction: : Reductive conditions may modify its sulfonyl or amide functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: : Conditions often involve bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: : Formation of oxidized derivatives with modified functional groups.
Reduction: : Reduced analogs with potential changes in the sulfonyl or amide groups.
Substitution: : Derivatives with new substituents replacing hydrogen atoms.
Scientific Research Applications
Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and materials science.
Biology: : Studies explore its interactions with biological molecules, contributing to understanding enzyme functions and cell signaling pathways.
Medicine: : Research investigates its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Applications in developing novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets. Its tetrahydroquinoline ring can intercalate into DNA, affecting transcription processes. The sulfonyl and amide groups interact with proteins, modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
N-[1-(butanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
Uniqueness: : The ethanesulfonyl group provides distinct steric and electronic properties, influencing its reactivity and biological interactions. Compared to similar compounds, it offers a balanced profile of stability and reactivity, making it a versatile candidate for research and industrial applications.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-9-5-6-16-7-8-18(13-19(16)22)21-20(23)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSZBIRNRHTNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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